molecular formula C15H28N2O4 B11926191 (S)-1,4-Di-Boc-2-methylpiperazine

(S)-1,4-Di-Boc-2-methylpiperazine

Cat. No.: B11926191
M. Wt: 300.39 g/mol
InChI Key: IMKNVNIIMKCRIO-NSHDSACASA-N
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Description

(S)-1,4-Di-Boc-2-methylpiperazine is an organic compound that belongs to the class of piperazines. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the piperazine ring. The compound is chiral, with the (S)-configuration indicating the specific spatial arrangement of its atoms. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Di-Boc-2-methylpiperazine typically involves the protection of the nitrogen atoms in 2-methylpiperazine with tert-butoxycarbonyl groups. One common method includes the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1,4-Di-Boc-2-methylpiperazine can undergo various chemical reactions, including:

    Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected nitrogen atoms can be replaced by other functional groups.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the specific reagents and conditions used.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Deprotection: 2-methylpiperazine.

    Substitution: N-substituted derivatives of this compound.

    Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the piperazine ring.

Scientific Research Applications

(S)-1,4-Di-Boc-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1,4-Di-Boc-2-methylpiperazine is primarily related to its ability to act as a protecting group in organic synthesis. The Boc groups protect the nitrogen atoms from unwanted reactions, allowing for selective functionalization of other parts of the molecule. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

    1,4-Di-Boc-piperazine: Similar structure but without the methyl group.

    2-Methylpiperazine: Lacks the Boc protecting groups.

    N-Boc-piperazine: Contains only one Boc group.

Uniqueness: (S)-1,4-Di-Boc-2-methylpiperazine is unique due to its chiral nature and the presence of two Boc groups, which provide enhanced stability and reactivity compared to its analogs. This makes it particularly useful in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

ditert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m0/s1

InChI Key

IMKNVNIIMKCRIO-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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